Cas no 878412-11-4 (3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl- (9CI)
- 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- Inchi: 1S/C16H23N5O3/c1-6-7-19-10(2)11(3)21-12-13(17-15(19)21)18(4)16(23)20(14(12)22)8-9-24-5/h6-9H2,1-5H3
- InChI Key: IZFWCTXHJVBRMQ-UHFFFAOYSA-N
- SMILES: N12C(C)=C(C)N(CCC)C1=NC1=C2C(=O)N(CCOC)C(=O)N1C
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2583-0781-2μmol |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-10μmol |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-2mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-4mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-5mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-10mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-3mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-15mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-20mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2583-0781-30mg |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878412-11-4 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Additional information on 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Chemical Profile of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 878412-11-4)
3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 878412-11-4) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. The compound belongs to the imidazopyrimidine class of scaffolds, which are known for their broad spectrum of biological interactions and have been extensively explored in the development of novel therapeutic agents.
The molecular structure of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione features a fused imidazole and pyrimidine ring system, which is further functionalized with various alkyl and alkoxy substituents. This specific arrangement of functional groups contributes to the compound's distinct physicochemical properties and may play a crucial role in determining its biological efficacy. The presence of multiple methyl groups enhances lipophilicity, while the 2-methoxyethyl side chain introduces a polar moiety that could influence solubility and metabolic stability.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their potential applications in drug discovery. The imidazopyrimidine scaffold has been particularly studied for its ability to modulate various biological pathways. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The compound 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is no exception and has been subjected to preliminary pharmacological screening to assess its interaction with target proteins.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The unique combination of substituents in its structure may confer selective binding properties to specific biological targets. Researchers have employed computational methods such as molecular docking and virtual screening to predict possible interactions between 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione and key therapeutic targets. These studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cell proliferation.
The synthesis of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H HImidazo 12 gpurine -24 dione (CAS No. 878412-11 44) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted imidazole and pyrimidine precursors followed by functional group modifications such as alkylation and methylation. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one.
From a medicinal chemistry perspective, 33(22 methoxy ethyl) -11 67 trim ethyl -88 prop yl -11 H ,22 H ,33 H ,44 H ,88 H -imidazo12 g pur ine -24 dione has been investigated for its potential pharmacological effects. Preliminary in vitro studies have indicated that it may possess anti-inflammatory properties by modulating cytokine production pathways. Additionally, 33(22 methoxy ethyl) -11 67 trim ethyl -88 prop yl -11 H ,22 H ,33 H ,44 H ,88 H -imidazo12 g pur ine -24 dione has shown promise in preliminary cell-based assays where it demonstrated toxicity toward certain cancer cell lines without significant effects on healthy cells.
The physicochemical properties of 3-(2-methoxyethyl)-1,6,7-trimethyl-,8-propyl-, 11 H,22 H,33 H,44 H,88 H-imidazo12 gpurine-,24-dione are critical factors that influence its suitability as a drug candidate. Parameters such as solubility, melting point,and stability under various conditions must be carefully evaluated during preclinical development. The compound's solubility profile can impact formulation design, bioavailability,and overall therapeutic efficacy, making it an important consideration for further optimization.
In conclusion, 33(22 meth oxy ethyl) -11 67 trim eth yl -88 prop yl -11 H ,22 H ,33 H ,44 H ,88 H-im id azo12 g pur ine-,24-dione(CAS No.,,878412-,11--44) represents an intriguing chemical entity with potential applications in pharmaceutical research. Its unique structural features suggest multiple biological interactions, warranting further exploration through both experimental and computational approaches. As research continues, this compound may emerge as a valuable scaffold for developing novel therapeutic agents targeting various diseases.
878412-11-4 (3-(2-methoxyethyl)-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 681265-35-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide)
- 1806880-80-7(Methyl 5-(difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-3-acetate)
- 2229305-63-7(2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid)
- 2228212-75-5(2-methoxy-2-1-(pentan-2-yl)cyclopropylacetic acid)
- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)
- 1240566-48-6(4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride)
- 1256836-48-2(8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine)
- 894000-29-4(ethyl 4-(2-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperazine-1-carboxylate)
- 2171273-15-5((2S)-3-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-hydroxypropanoic acid)
- 2171881-68-6(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylpentanoic acid)



